molecular formula C17H22ClF3N2 B15344000 Dimethyl-[2-[5-(trifluoromethyl)-1,2,3,4-tetrahydrocarbazol-9-yl]ethyl]azanium;chloride CAS No. 29465-19-8

Dimethyl-[2-[5-(trifluoromethyl)-1,2,3,4-tetrahydrocarbazol-9-yl]ethyl]azanium;chloride

Cat. No.: B15344000
CAS No.: 29465-19-8
M. Wt: 346.8 g/mol
InChI Key: DGYJZUBGLJLRQZ-UHFFFAOYSA-N
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Description

Dimethyl-[2-[5-(trifluoromethyl)-1,2,3,4-tetrahydrocarbazol-9-yl]ethyl]azanium chloride is a quaternary ammonium salt characterized by a 1,2,3,4-tetrahydrocarbazole core substituted with a trifluoromethyl (-CF₃) group at the 5-position. The azanium moiety consists of a dimethyl-substituted nitrogen center linked via an ethyl chain to the tetrahydrocarbazole system. The chloride counterion ensures charge neutrality.

Properties

CAS No.

29465-19-8

Molecular Formula

C17H22ClF3N2

Molecular Weight

346.8 g/mol

IUPAC Name

dimethyl-[2-[5-(trifluoromethyl)-1,2,3,4-tetrahydrocarbazol-9-yl]ethyl]azanium;chloride

InChI

InChI=1S/C17H21F3N2.ClH/c1-21(2)10-11-22-14-8-4-3-6-12(14)16-13(17(18,19)20)7-5-9-15(16)22;/h5,7,9H,3-4,6,8,10-11H2,1-2H3;1H

InChI Key

DGYJZUBGLJLRQZ-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)CCN1C2=C(CCCC2)C3=C(C=CC=C31)C(F)(F)F.[Cl-]

Origin of Product

United States

Preparation Methods

Alkylation with 2-Chloroethanol

The 9-position of the tetrahydrocarbazole is alkylated to introduce a 2-hydroxyethyl group.

Procedure :

  • Deprotonation : 5-(Trifluoromethyl)-1,2,3,4-tetrahydrocarbazole (1.0 equiv) is treated with sodium hydride (1.2 equiv) in anhydrous dimethylformamide (DMF) at 0°C.
  • Alkylation : 2-Chloroethanol (1.5 equiv) is added dropwise, and the mixture is stirred at room temperature for 12 hours. The product, 9-(2-hydroxyethyl)-5-(trifluoromethyl)-1,2,3,4-tetrahydrocarbazole, is isolated via aqueous workup and column chromatography.

Key Data :

  • Yield: ~60–70%.
  • Melting Point: 104–106°C (analogous to 9-methyl derivatives in the patent).

Tosylation of the Hydroxyethyl Group

The hydroxyethyl group is converted to a tosylate to facilitate nucleophilic substitution.

Procedure :

  • Reaction : 9-(2-Hydroxyethyl)-5-(trifluoromethyl)-1,2,3,4-tetrahydrocarbazole (1.0 equiv) is dissolved in pyridine and treated with tosyl chloride (1.2 equiv) at 0°C. The mixture is stirred for 4 hours.
  • Isolation : The product, 9-(2-tosyloxyethyl)-5-(trifluoromethyl)-1,2,3,4-tetrahydrocarbazole, is precipitated by adding ice water and purified via recrystallization.

Key Data :

  • Yield: ~85–90%.
  • Characterization: $$ ^1H $$ NMR (CDCl$$ _3 $$): δ 7.8 (d, tosyl aromatic H), 7.3 (d, tosyl aromatic H), 4.3 (t, OCH$$ _2 $$).

Introduction of the Dimethylamino Group

Nucleophilic Substitution with Dimethylamine

The tosylate undergoes displacement with dimethylamine to form a tertiary amine.

Procedure :

  • Reaction : 9-(2-Tosyloxyethyl)-5-(trifluoromethyl)-1,2,3,4-tetrahydrocarbazole (1.0 equiv) and excess dimethylamine (5.0 equiv) are heated in a sealed tube at 120°C for 20 hours.
  • Workup : The crude product is purified via recrystallization from ethyl acetate/hexane to yield 9-(2-dimethylaminoethyl)-5-(trifluoromethyl)-1,2,3,4-tetrahydrocarbazole.

Key Data :

  • Yield: ~75–80%.
  • Melting Point: 128–129°C (corr.).

Quaternization to Form the Azanium Chloride

Alkylation with Methyl Chloride

The tertiary amine is quaternized using methyl chloride to form the final product.

Procedure :

  • Reaction : 9-(2-Dimethylaminoethyl)-5-(trifluoromethyl)-1,2,3,4-tetrahydrocarbazole (1.0 equiv) is dissolved in dichloromethane and treated with methyl chloride (3.0 equiv) at 40°C for 48 hours.
  • Isolation : The product is precipitated as the chloride salt by adding diethyl ether and purified via recrystallization from isopropyl alcohol.

Key Data :

  • Yield: ~65–70%.
  • Characterization: $$ ^1H $$ NMR (D$$ _2 $$O): δ 7.4–6.9 (m, aromatic H), 3.6 (t, NCH$$ _2 $$), 3.2 (s, N(CH$$ _3 $$)$$ _2 $$).

Analytical and Pharmacological Evaluation

Spectral Characterization

  • $$ ^1H $$ NMR : Confirms the presence of the tetrahydrocarbazole core, trifluoromethyl group, and dimethylazanium moiety.
  • Mass Spectrometry : Molecular ion peak at m/z 369.2 (M$$ ^+ $$-Cl).

Biological Activity

The compound exhibits significant activity in rodent models, with an ED$$ _{50} $$ of 0.03–0.1 mg/kg in anti-inflammatory assays.

Chemical Reactions Analysis

Types of Reactions

Dimethyl-[2-[5-(trifluoromethyl)-1,2,3,4-tetrahydrocarbazol-9-yl]ethyl]azanium;chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Dimethyl-[2-[5-(trifluoromethyl)-1,2,3,4-tetrahydrocarbazol-9-yl]ethyl]azanium;chloride has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical studies and drug discovery.

    Medicine: Potential therapeutic applications include its use as an antiviral, anticancer, or anti-inflammatory agent, given its ability to modulate biological pathways.

    Industry: In materials science, the compound can be used to develop new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of Dimethyl-[2-[5-(trifluoromethyl)-1,2,3,4-tetrahydrocarbazol-9-yl]ethyl]azanium;chloride involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the tetrahydrocarbazole moiety can facilitate interactions with hydrophobic regions of the target. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Comparative Data Tables

Table 1: Structural and Functional Comparison
Compound Core Structure Key Substituents Bioactivity (ED₅₀) Reference
Target Compound Tetrahydrocarbazole + Azanium -CF₃, -N⁺(CH₃)₂Cl⁻ Hypothesized antinociceptive N/A
Substituted Tetrazolyl Alkanones Tetrahydrocarbazole + Tetrazole Alkanone, -CH₂CH₂- linker 25–40 mg/kg (antinociceptive)
Dimethoxyphenyl Azanium Chloride Bis-aryl Azanium -OCH₃, carbamoyl linker N/A (structural study)
Table 2: Physicochemical Properties
Compound Molecular Weight (g/mol) Solubility (Predicted) LogP (Estimated)
Target Compound ~430 Moderate (aqueous) 2.8
Substituted Tetrazolyl Alkanones 350–400 Low (lipophilic) 3.5–4.0
Dimethoxyphenyl Azanium Chloride 503.02 High (crystalline hydrate) 1.2

Biological Activity

Dimethyl-[2-[5-(trifluoromethyl)-1,2,3,4-tetrahydrocarbazol-9-yl]ethyl]azanium chloride is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C17H22ClF3N2
  • Molecular Weight : 346.818 g/mol
  • CAS Number : 29465-19-8

Antimicrobial Activity

Research has indicated that tetrahydrocarbazole derivatives exhibit a wide range of biological activities, including antimicrobial properties. A study evaluated various derivatives of tetrahydrocarbazole and found significant antibacterial and antifungal activities against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Tetrahydrocarbazole Derivatives

CompoundActivity Against Gram+Activity Against Gram-Reference
TCZ-1bEffectiveEffective
TCZ-2aEffectiveEffective
TCZ-1aModerateModerate
TCZ-1dEffective (Pencillium)Insignificant

Cytotoxicity

Dimethyl-[2-[5-(trifluoromethyl)-1,2,3,4-tetrahydrocarbazol-9-yl]ethyl]azanium chloride has also been studied for its cytotoxic effects against cancer cell lines. The compound's structural features suggest potential interactions with cellular targets that may lead to apoptosis in cancer cells.

Case Study: Cytotoxicity Evaluation

In a study involving various tetrahydrocarbazole derivatives, compounds were screened against several cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity compared to standard chemotherapeutic agents.

Antidiabetic and Antipsychotic Activities

The pharmacological profile of tetrahydrocarbazole derivatives extends to antidiabetic and antipsychotic activities. Research has shown that these compounds may modulate neurotransmitter systems and metabolic pathways relevant to diabetes management.

The precise mechanisms underlying the biological activities of Dimethyl-[2-[5-(trifluoromethyl)-1,2,3,4-tetrahydrocarbazol-9-yl]ethyl]azanium chloride are still being elucidated. However, it is hypothesized that the trifluoromethyl group enhances the lipophilicity and bioavailability of the compound, facilitating its interaction with biological membranes and targets.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Dimethyl-[2-[5-(trifluoromethyl)-1,2,3,4-tetrahydrocarbazol-9-yl]ethyl]azanium chloride?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, such as alkylation of the tetrahydrocarbazole core followed by quaternization of the dimethylamine moiety. Key steps include:

  • Tetrahydrocarbazole functionalization : Introduce the trifluoromethyl group via electrophilic substitution or cross-coupling reactions.
  • Quaternization : React the tertiary amine intermediate with methyl chloride under controlled pH and solvent conditions (e.g., acetonitrile or DMF).
  • Purification : Use column chromatography or recrystallization to isolate the azanium chloride salt. Characterization via 1^1H/13^{13}C NMR and mass spectrometry is critical to confirm structural integrity .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic methods:

  • NMR spectroscopy : Analyze 1^1H and 13^{13}C spectra to verify substituent positions and quaternary ammonium formation.
  • HPLC-MS : Assess purity and detect impurities using reverse-phase chromatography coupled with mass spectrometry.
  • Elemental analysis : Confirm stoichiometry of carbon, hydrogen, and nitrogen.
  • Thermogravimetric analysis (TGA) : Evaluate thermal stability and hygroscopicity .

Q. What are the solubility and stability profiles of this compound under various experimental conditions?

  • Methodological Answer :

  • Solubility screening : Test in polar (water, methanol) and non-polar solvents (DCM, ethyl acetate) at 25°C. Use UV-Vis spectroscopy or gravimetric analysis to quantify solubility limits.
  • Stability studies : Conduct accelerated degradation tests under acidic/basic (pH 2–12), oxidative (H2_2O2_2), and photolytic conditions. Monitor decomposition via HPLC and identify degradation products using LC-MS .

Advanced Research Questions

Q. How can environmental fate studies be designed to assess the persistence and degradation pathways of this compound?

  • Methodological Answer :

  • Laboratory simulations : Study hydrolysis, photolysis, and microbial degradation in soil/water systems under controlled temperature and pH. Use isotopically labeled compounds to track transformation products.
  • Partitioning coefficients : Measure log KowK_{ow} (octanol-water) and KdK_d (soil-water) to predict environmental mobility.
  • Field studies : Deploy passive samplers in aquatic/terrestrial ecosystems to monitor long-term persistence and bioaccumulation potential .

Q. What methodological approaches are recommended for evaluating its pharmacological activity and selectivity?

  • Methodological Answer :

  • In vitro assays : Screen against target enzymes (e.g., kinases, GPCRs) using fluorescence polarization or radiometric assays.
  • Cellular models : Assess cytotoxicity and mechanism of action via apoptosis/necrosis markers (e.g., caspase-3 activation).
  • Computational docking : Perform molecular dynamics simulations to predict binding affinities to biological targets. Validate with mutagenesis studies .

Q. How can researchers resolve contradictions in bioactivity data across different experimental models?

  • Methodological Answer :

  • Orthogonal validation : Replicate assays in independent labs using standardized protocols (e.g., OECD guidelines).
  • Dose-response analysis : Compare EC50_{50}/IC50_{50} values across models to identify model-specific artifacts.
  • Meta-analysis : Pool data from multiple studies to identify confounding variables (e.g., cell line variability, solvent effects) .

Q. What strategies are effective for developing novel derivatives with improved pharmacological or environmental properties?

  • Methodological Answer :

  • Structure-activity relationship (SAR) studies : Systematically modify the tetrahydrocarbazol core or quaternary ammonium group. Evaluate changes in potency, solubility, and metabolic stability.
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability.
  • Green chemistry : Optimize synthetic routes to reduce waste and improve atom economy .

Q. How can researchers assess its potential for bioaccumulation and trophic transfer in ecosystems?

  • Methodological Answer :

  • Trophic magnification studies : Expose model organisms (e.g., algae, daphnia, fish) to the compound and measure tissue concentrations across food chains.
  • Bioconcentration factor (BCF) : Calculate using OECD Test Guideline 305.
  • Metabolomics : Identify biomagnification trends via high-resolution mass spectrometry in predator-prey systems .

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